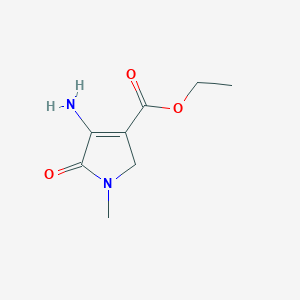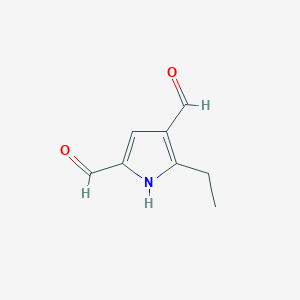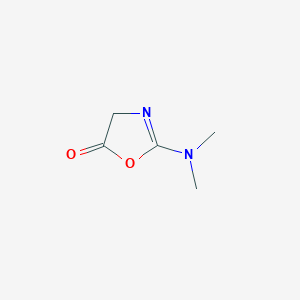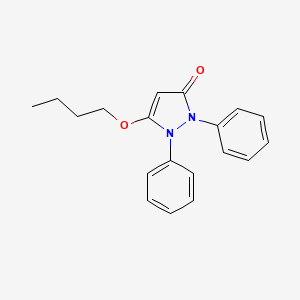
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- typically involves the reaction of chalcones with hydrazines under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazoline ring. Common reagents used in this synthesis include ethyl acetoacetate and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs greener and more economical methods. These methods may involve the use of metal catalysts or alternative starting materials such as Huisgen zwitterions and nitrile imines . The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrazoline ring and the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclooxygenase enzymes, leading to its anti-inflammatory and analgesic effects . Additionally, it can scavenge reactive oxygen and nitrogen species, contributing to its antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-3-pyrazolin-5-one
- 2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one
- 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
Uniqueness
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazoline derivatives, it exhibits enhanced anti-inflammatory and antioxidant activities .
Eigenschaften
CAS-Nummer |
37585-41-4 |
|---|---|
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
5-butoxy-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-23-19-15-18(22)20(16-10-6-4-7-11-16)21(19)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3 |
InChI-Schlüssel |
UJNOIICZZTWLNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


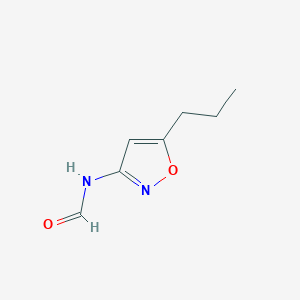


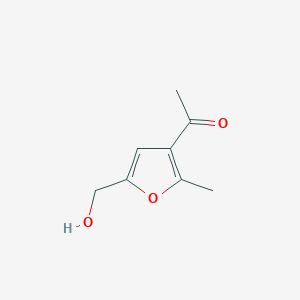
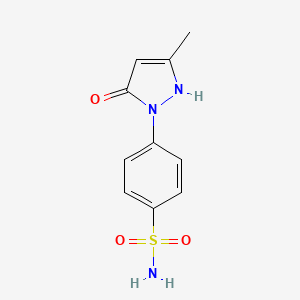
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)

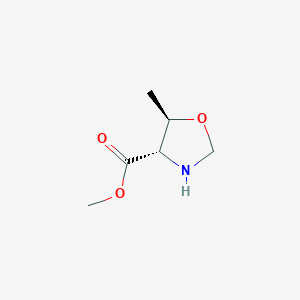

![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)

